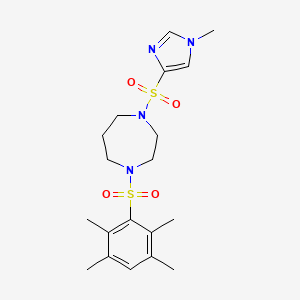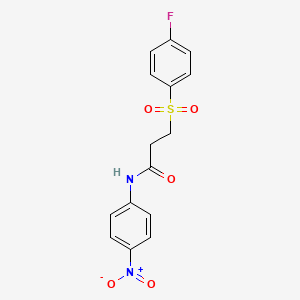
3-(4-fluorophenyl)sulfonyl-N-(4-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)sulfonyl-N-(4-nitrophenyl)propanamide, commonly known as FNPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. FNPP is a sulfonamide derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).
Aplicaciones Científicas De Investigación
Microbial Degradation of Polyfluoroalkyl Chemicals Polyfluoroalkyl chemicals, due to their widespread use and potential as perfluoroalkyl acid (PFAA) precursors, have garnered attention for their environmental impact. Studies focusing on microbial degradation pathways highlight the transformation of these chemicals into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). Understanding the biodegradability and environmental fate of these compounds is crucial, as they exhibit toxic profiles leading to regulations and actions. Research into the microbial degradation of fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives offers insights into quantitative and qualitative relationships between precursors and PFSAs or PFCAs, uncovering novel degradation intermediates and products (Liu & Avendaño, 2013).
Environmental and Human Exposure to Fluorochemicals The complexity of human fluorochemical contamination, distinguished by a disparity between commercially used chemicals and those found in the environment and humans, necessitates a deeper understanding of exposure sources. Studies suggest that indirect exposure through the biotransformation of commercial fluorochemicals or their residuals plays a significant role in human contamination by PFAs, including PFOS and PFOA. This perspective is supported by the decrease in serum concentrations of these chemicals following the phase-out of perfluorooctane sulfonyl fluoride (POSF) production, indicating that exposure to current-use POSF-based materials was a significant source prior to 2000. Ongoing exposure to PFCAs, in contrast to PFOS, aligns with the biotransformation of fluorotelomer-based materials, highlighting the importance of identifying direct and indirect exposure sources (D’eon & Mabury, 2011).
Transition to Fluorinated Alternatives With the industrial shift away from long-chain PFCAs and PFSAs and their precursors since 2000, the identification and assessment of fluorinated alternatives have become imperative. Over 20 fluorinated substances have been identified with applications ranging from fluoropolymer manufacture to commercial and consumer products. Despite their environmental releases and potential human and biota exposure, the safety of these alternatives remains unclear due to limited information. Addressing these data gaps through cooperative research among stakeholders is essential for meaningful risk assessments and management of these chemicals (Wang et al., 2013).
Emerging Concerns with PFAS in Aquatic Environments The detection of novel poly- and perfluoroalkyl substances (PFASs) in the aquatic environment has raised concerns due to their toxicity and bioaccumulative properties. Recent advancements in mass spectrometry have facilitated the identification of these compounds, necessitating comprehensive studies on their removal, transformation, and impact on natural and engineered environmental systems. Understanding the contribution of these compounds to the secondary formation of PFOS and PFOA is critical for addressing their ecological and human health implications (Xiao, 2017).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O5S/c16-11-1-7-14(8-2-11)24(22,23)10-9-15(19)17-12-3-5-13(6-4-12)18(20)21/h1-8H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTOSTUAKITJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

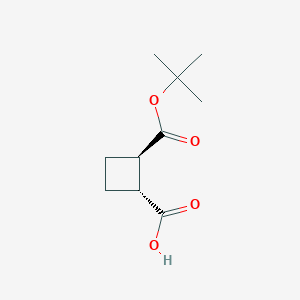
![N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2755051.png)
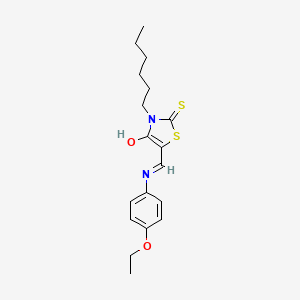

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2755056.png)
![N-(4-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2755057.png)
![2-[(2-chloroacetyl)-methylamino]-N-cyclopropylacetamide](/img/structure/B2755058.png)
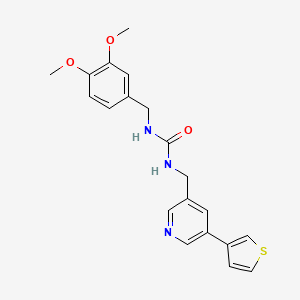

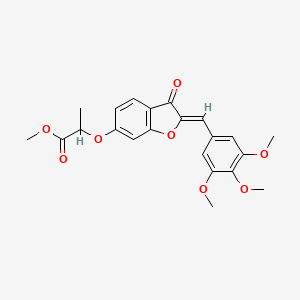
![5-bromo-2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2755064.png)

![4-Chloro-2-(7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2755070.png)
